molecular formula C18H24F2N2O2 B12069965 4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester

4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B12069965
M. Wt: 338.4 g/mol
InChI Key: HAAMSJFHUWAVMD-UHFFFAOYSA-N
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Description

4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: N-bromosuccinimide (NBS), sodium dichromate.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, substituted benzyl esters.

Scientific Research Applications

4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Studies: It is used in the study of biological pathways and mechanisms, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts in industrial processes.

Mechanism of Action

The mechanism of action of 4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group can enhance binding affinity and specificity, while the piperidine ring and benzyl ester moiety contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester instead of a benzyl ester.

    4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester instead of a benzyl ester.

Uniqueness

4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester is unique due to its combination of a difluorocyclobutyl group, piperidine ring, and benzyl ester moiety. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H24F2N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

benzyl 4-[[(3,3-difluorocyclobutyl)amino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H24F2N2O2/c19-18(20)10-16(11-18)21-12-14-6-8-22(9-7-14)17(23)24-13-15-4-2-1-3-5-15/h1-5,14,16,21H,6-13H2

InChI Key

HAAMSJFHUWAVMD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CNC2CC(C2)(F)F)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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